alpha-Spinasterol

Description

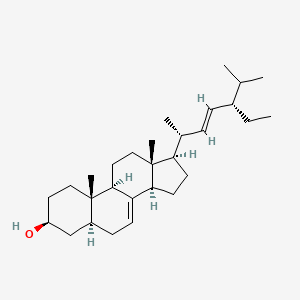

Structure

3D Structure

Properties

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3/b9-8+/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVFJDZBLUFKCA-FXIAWGAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801044364 | |

| Record name | (3beta,5alpha,22E)-Stigmasta-7,22-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801044364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-18-5 | |

| Record name | α-Spinasterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinasterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta,5alpha,22E)-Stigmasta-7,22-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801044364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-SPINASTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LG993QX1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to α-Spinasterol: Chemical Structure, Properties, and Biological Activities

Introduction

Alpha-Spinasterol (α-Spinasterol) is a phytosterol belonging to the stigmastane class of steroids, commonly found in a variety of plant sources.[1][2][3] First identified in spinach, from which it derives its name, this compound has garnered significant attention within the scientific community for its diverse and potent pharmacological properties.[1][3][4][[“]] It is a bioavailable nutraceutical that can cross the blood-brain barrier.[1][4][[“]] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, biological activities, and underlying mechanisms of action of α-Spinasterol. The information is curated to support research and development efforts in pharmacology and drug discovery.

Chemical Structure and Identification

α-Spinasterol is chemically known as (3β,5α,22E)-Stigmasta-7,22-dien-3-ol. It is a C29 phytosterol characterized by a double bond between carbons 7 and 8 of the sterol nucleus and another at position 22 in the side chain.

The structure of α-Spinasterol has been elucidated and confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for α-Spinasterol is presented below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C29H48O | [6] |

| Molecular Weight | 412.69 g/mol | [6] |

| CAS Number | 481-18-5 | [6] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 168-169 °C | [3] |

| Boiling Point | 500.0 ± 44.0 °C at 760 mmHg | [7] |

| Optical Rotation | [α]D25 -3.6° (c = 2.8 in chloroform) | |

| Solubility | Practically insoluble in water; Soluble in chloroform, petroleum ether; Ethanol: 2 mg/mL | [4] |

Spectroscopic Data

| Technique | Key Data Points | Reference |

| ¹H NMR (CDCl₃) | δ 5.16 (dd, J=8.8, 15.2 Hz), 5.15 (br s), 5.02 (dd, J=8.4, 15.2 Hz), 3.59 (m), 1.03 (d, J=6.8 Hz), 0.85 (d, J=6.4 Hz), 0.84 (d, J=6.0 Hz), 0.81 (t, J=7.2 Hz), 0.80 (s), 0.55 (s) | [8] |

| ¹³C NMR | Signals include: δC 139.6, 138.3, 129.5, 117.5 (sp² carbons), 71.1 (oxygenated sp³ carbon), 21.5, 21.2, 19.1, 13.1, 12.3, 12.1 (methyl carbons) | [9][10] |

| Mass Spectrometry (MS) | [M+1]⁺ peak at m/z 413.0 | [9][10] |

| Infrared (IR) (KBr) | νmax 3420 (OH), 3050 (H-C=C), 2930, 2850, 1640, 1450, 1370, 1040, 970, 830 cm⁻¹ | [11] |

Biological Activities and Therapeutic Potential

α-Spinasterol exhibits a broad spectrum of pharmacological activities, making it a promising candidate for the development of novel therapeutics.

Anti-inflammatory Activity

α-Spinasterol has demonstrated significant anti-inflammatory properties.[1][12] Its mechanisms of action include the inhibition of cyclooxygenases (COX-1 and COX-2), antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor, and the attenuation of pro-inflammatory cytokines and mediators.[1][4]

| Assay/Model | Target | Effect | Concentration/Dose | Cell Line/Animal Model | Reference |

| In vivo | LPS-induced inflammation | Reduction of inflammatory cell infiltration | 0.001-10 mg/kg (i.p. or i.g.) | LPS-injected mice | [12][13] |

| In vitro | Nitric Oxide (NO) Production | Suppression | - | BV2 microglia | [12] |

| In vitro | Prostaglandin E2 (PGE₂) Production | Suppression | - | BV2 microglia | [12] |

| In vitro | Pro-inflammatory Cytokines (TNF-α, IL-1β) | Suppression | - | BV2 microglia | [12] |

| In vitro | COX-1 Activity | Inhibition | IC₅₀ = 16.17 μM | - | [7] |

| In vitro | COX-2 Activity | Inhibition | IC₅₀ = 7.76 μM | - | [7] |

Anticancer Activity

α-Spinasterol has shown antiproliferative activity against various cancer cell lines, including cervical, breast, and ovarian cancer cells.[14][15] The cytotoxic effects appear to be mediated through the induction of apoptosis and the overexpression of the p53 tumor suppressor gene.[14][15] In breast and ovarian cancer cell lines, α-spinasterol treatment led to a G0-G1 cell cycle arrest and a significant increase in the expression of p53 and Bax, while down-regulating cdk4/6.[15]

| Cancer Cell Line | Effect | Mechanism | Reference |

| Cervical Cancer (HeLa) | Antiproliferative activity | - | [14][16] |

| Breast Cancer (MCF-7, MDA-MB-231) | Potent inhibitory activity (time- and dose-dependent) | Induction of apoptosis, overexpression of p53, G0-G1 cell cycle arrest | [15] |

| Ovarian Cancer (SKOV-3) | Potent inhibitory activity (time- and dose-dependent) | Induction of apoptosis, overexpression of p53, G0-G1 cell cycle arrest | [15] |

| Mouse Skin Tumor | Decreased tumor incidence and number | Antitumorigenic potential | [16] |

Antidiabetic Activity

Recent studies have highlighted the promising antidiabetic properties of α-Spinasterol.[1][4] Its mechanisms include enhancing insulin secretion, reducing insulin resistance, increasing glucose uptake in muscle cells, and inhibiting glucose absorption from the intestine.[1][4] It has also shown potential in modulating the progression of diabetic nephropathy.[17]

| Effect | Mechanism | Model | Reference |

| Antihyperglycemic | Improves glucose uptake into skeletal muscle cells and enhances insulin secretion in pancreatic β-cells | C2C12 cells, pancreatic β-cells | [18] |

| Diabetic Nephropathy Modulation | Potent inhibitor of glomerular mesangial cell proliferation induced by high glucose | Glomerular mesangial cells, streptozotocin-induced diabetic mice | [17] |

| α-glucosidase inhibition | Inhibits intestinal absorption of glucose | - | [19] |

Other Pharmacological Activities

α-Spinasterol has also been reported to possess hypolipidemic, antiulcer, neuroprotective, and anti-pain properties.[1][4]

Signaling Pathways

The biological activities of α-Spinasterol are mediated through the modulation of several key signaling pathways.

As depicted, α-Spinasterol exerts its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways, which are crucial for the expression of pro-inflammatory mediators.[20] Additionally, it appears to modulate the ERK pathway, leading to the upregulation of the antioxidant and anti-inflammatory enzyme, heme oxygenase-1 (HO-1).[12] In the context of cancer, its ability to upregulate the tumor suppressor p53 is a key mechanism of its pro-apoptotic action.[15]

Experimental Protocols

This section provides an overview of methodologies for the isolation and biological evaluation of α-Spinasterol.

Isolation and Purification of α-Spinasterol

A generalized workflow for the isolation of α-Spinasterol from plant material is outlined below.

Detailed Steps:

-

Extraction: Air-dried and powdered plant material (e.g., stems of Amaranthus spinosus) is subjected to successive extraction in a Soxhlet apparatus with solvents of increasing polarity, starting with petroleum ether followed by ethyl acetate.[11]

-

Concentration: The extracts are filtered and concentrated under reduced pressure to yield the crude extracts.[11]

-

Saponification: A portion of the petroleum ether extract is saponified with methanolic sodium hydroxide (e.g., 0.5 M) to hydrolyze fatty esters.[11]

-

Work-up: The non-saponifiable fraction, containing the sterols, is extracted from the reaction mixture.[11]

-

Purification: The resulting solid is purified by recrystallization from a suitable solvent system (e.g., alcohol and light petroleum) to yield crystalline α-Spinasterol. Further purification can be achieved using column chromatography.

In Vitro Anti-inflammatory Assay (LPS-induced Macrophages)

This protocol outlines a general procedure for evaluating the anti-inflammatory effects of α-Spinasterol on macrophage cells.

Detailed Steps:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[12]

-

Seeding: Cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well) and allowed to adhere for 24 hours.[12]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of α-Spinasterol. The cells are pre-treated for 1 hour.[12]

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Control groups (vehicle control and no LPS) are included. The plates are incubated for another 24 hours.[12]

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[12]

-

Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits.[12]

Conclusion

α-Spinasterol is a phytosterol with a well-defined chemical structure and a wide array of significant biological activities. Its anti-inflammatory, anticancer, and antidiabetic properties, underpinned by its modulation of key signaling pathways, position it as a valuable lead compound for drug development. The methodologies for its isolation and biological evaluation are well-established, facilitating further research into its therapeutic potential. This guide provides a foundational resource for scientists and researchers dedicated to exploring the pharmacological applications of this promising natural product.

References

- 1. Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB012065) - FooDB [foodb.ca]

- 3. Spinasterol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. consensus.app [consensus.app]

- 6. This compound | C29H48O | CID 5281331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:481-18-5 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Dual Beneficial Effects of α-Spinasterol Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. redalyc.org [redalyc.org]

- 12. benchchem.com [benchchem.com]

- 13. Anti-inflammatory action of hydroalcoholic extract, dichloromethane fraction and steroid α-spinasterol from Polygala sabulosa in LPS-induced peritonitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The molecular basis of cytotoxicity of α-spinasterol from Ganoderma resinaceum: Induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound isolated from the root of Phytolacca americana and its pharmacological property on diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Inhibitory effects of a spinasterol glycoside on lipopolysaccharide-induced production of nitric oxide and proinflammatory cytokines via down-regulating MAP kinase pathways and NF-κB activation in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Alpha-Spinasterol: Natural Plant Sources, Extraction, and Analysis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-spinasterol, a bioactive phytosterol, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory and anti-diabetic properties. This technical guide provides an in-depth overview of the natural plant sources of this compound, presenting a compilation of quantitative data to aid in the selection of promising candidates for extraction. Furthermore, this document details comprehensive experimental protocols for the extraction, isolation, and quantification of this compound, utilizing established methodologies such as Soxhlet extraction, maceration, column chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). To elucidate its mechanisms of action, signaling pathway diagrams for its anti-inflammatory and anti-diabetic effects are provided, alongside a general experimental workflow. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of this compound for therapeutic applications.

Natural Plant Sources of this compound

This compound is distributed across a variety of plant species. The concentration of this phytosterol can vary significantly depending on the plant species, the specific part of the plant, and growing conditions. The following tables summarize the currently available quantitative data on this compound content in various plant sources.

Table 1: Quantitative Data of this compound in Various Plant Sources

| Plant Species | Family | Plant Part | This compound Content | Reference(s) |

| Impatiens glandulifera | Balsaminaceae | Roots | ~1% of dry weight | [1] |

| Argania spinosa | Sapotaceae | Kernel Oil | 34.9 - 43.2 mg/100g | |

| Spinacia oleracea | Amaranthaceae | Leaves | 0.01% of dry weight | [1] |

| Amaranthus cruentus | Amaranthaceae | Seeds | α-spinasterol and β-sitosterol constitute 50% of total sterols | [1] |

| Phytolacca americana | Phytolaccaceae | Roots | Presence confirmed, quantitative data not specified | |

| Cucumis sativus | Cucurbitaceae | Fruit | Presence confirmed, quantitative data not specified | [2] |

| Cucurbita pepo | Cucurbitaceae | Seeds | Presence confirmed, quantitative data not specified | [3] |

| Citrullus lanatus | Cucurbitaceae | Seeds | Presence confirmed, quantitative data not specified | |

| Opuntia ficus-indica | Cactaceae | Seed Oil | Presence confirmed, quantitative data not specified |

Note: The quantitative data for several promising plant sources remains to be precisely determined and standardized. The provided data is based on available literature and may vary.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction of this compound

The initial step in isolating this compound involves its extraction from the plant matrix. The choice of extraction method depends on the nature of the plant material and the desired scale of extraction.

This method is suitable for efficient extraction of lipids and phytosterols from solid plant materials.

Materials and Equipment:

-

Dried and powdered plant material

-

Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

-

Heating mantle

-

Cellulose extraction thimble

-

Petroleum ether (or n-hexane)

-

Ethyl acetate

-

Rotary evaporator

Procedure:

-

Place a known quantity (e.g., 100 g) of the finely powdered, dried plant material into a cellulose extraction thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Assemble the Soxhlet apparatus with a round-bottom flask containing petroleum ether (e.g., 500 mL) at the bottom and a condenser at the top.

-

Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip back into the thimble containing the plant material.

-

Continue the extraction for a sufficient duration (e.g., 6-8 hours), allowing the solvent to cycle through the plant material multiple times.

-

After the initial extraction, replace the petroleum ether with ethyl acetate and repeat the extraction process to ensure the extraction of a broader range of compounds.

-

Combine the extracts and concentrate them using a rotary evaporator under reduced pressure to obtain the crude extract.

Maceration is a simple and less energy-intensive extraction method suitable for thermolabile compounds.

Materials and Equipment:

-

Dried and powdered plant material

-

Airtight container (e.g., a large glass jar)

-

Methanol (or ethanol)

-

Shaker or stirrer (optional)

-

Filter paper and funnel

-

Rotary evaporator

Procedure:

-

Place a known quantity (e.g., 100 g) of the powdered plant material into an airtight container.

-

Add a sufficient volume of the solvent (e.g., 1 L of methanol) to completely submerge the plant material.

-

Seal the container and let it stand at room temperature for a period of 3 to 7 days, with occasional shaking or stirring to enhance extraction efficiency.

-

After the maceration period, filter the mixture through filter paper to separate the extract from the plant residue.

-

Wash the residue with a small amount of fresh solvent to recover any remaining extract.

-

Combine the filtrates and concentrate the extract using a rotary evaporator to obtain the crude extract.

Isolation and Purification by Column Chromatography

Column chromatography is a widely used technique for separating and purifying individual compounds from a crude extract.

Materials and Equipment:

-

Glass chromatography column

-

Silica gel (60-120 mesh)

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Cotton or glass wool

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Prepare the column by packing it with a slurry of silica gel in the initial, non-polar solvent (e.g., 100% hexane).

-

Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the top of the silica gel bed.

-

Begin the elution process by passing the solvent system through the column. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

Collect the eluate in fractions using collection tubes.

-

Monitor the separation process by performing Thin Layer Chromatography (TLC) on the collected fractions.

-

Combine the fractions that contain the purified this compound, as identified by comparison with a standard on the TLC plates.

-

Evaporate the solvent from the combined fractions to obtain the isolated this compound.

Quantification of this compound

Accurate quantification of this compound is crucial for standardization and quality control. HPLC and GC-MS are the most common analytical techniques for this purpose.

Instrumentation:

-

HPLC system equipped with a UV or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

This compound standard

Chromatographic Conditions (Example):

-

Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 205 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Prepare a stock solution of the this compound standard in methanol.

-

Prepare a series of standard solutions of known concentrations by diluting the stock solution.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Dissolve a known amount of the isolated sample in the mobile phase and inject it into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

GC-MS analysis of sterols typically requires a derivatization step to increase their volatility.

Instrumentation:

-

GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Pyridine

-

Hexane

-

This compound standard

Procedure:

-

Derivatization: a. Place a known amount of the dried sample or standard in a vial. b. Add pyridine (e.g., 100 µL) to dissolve the sample. c. Add the derivatizing agent (e.g., 100 µL of BSTFA + 1% TMCS). d. Seal the vial and heat at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to complete the reaction. e. After cooling, the sample is ready for injection.

-

GC-MS Conditions (Example):

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 50-600.

-

-

Analysis: a. Inject the derivatized standard and sample into the GC-MS system. b. Identify the derivatized this compound peak based on its retention time and mass spectrum. c. Quantify the this compound in the sample by comparing its peak area to that of the standard.

Signaling Pathways and Experimental Workflow

The therapeutic potential of this compound stems from its interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.

Anti-inflammatory Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory mediators.

Caption: Anti-inflammatory action of α-Spinasterol via MAPK/NF-κB inhibition.

Anti-diabetic Signaling Pathway of this compound

The anti-diabetic effects of this compound are partly mediated through the enhancement of the Insulin Receptor Substrate 1 (IRS1)/Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This leads to increased glucose uptake by cells.

Caption: α-Spinasterol enhances insulin signaling for improved glucose uptake.

General Experimental Workflow for this compound Analysis

The following diagram outlines a typical workflow for the extraction, isolation, and analysis of this compound from a plant source.

Caption: Workflow for α-Spinasterol extraction, isolation, and analysis.

Conclusion

This compound represents a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, detailed experimental protocols for its extraction and analysis, and an illustration of its key signaling pathways. The information presented herein is intended to facilitate further research and development of this compound as a novel therapeutic agent. Further studies are warranted to explore a wider range of plant sources and to optimize extraction and purification processes for industrial-scale production.

References

α-Spinasterol: A Comprehensive Technical Review of its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Spinasterol, a phytosterol found in a variety of plant sources including spinach, cucumber, and pumpkin seeds, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth review of the current understanding of α-Spinasterol's core pharmacological properties, with a focus on its anti-inflammatory, anti-cancer, anti-diabetic, and lipid-lowering effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways.

Anti-inflammatory Properties

α-Spinasterol exhibits significant anti-inflammatory activity through the modulation of key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators and cytokines.

Quantitative Data: Anti-inflammatory Activity

| Assay/Model | Target | Effect | Concentration/Dose | Cell Line/Animal Model | Reference |

| In vitro | COX-1 Activity | Inhibition | IC50: 16.17 µM | - | |

| In vitro | COX-2 Activity | Inhibition | IC50: 7.76 µM | - | |

| In vitro (LPS-stimulated) | TNF-α Production | Reduction | Dose-dependent | RAW264.7 macrophages | [1] |

| In vitro (LPS-stimulated) | IL-6 Production | Reduction | Dose-dependent | RAW264.7 macrophages | [1] |

| In vitro (LPS-stimulated) | PGE2 Production | Reduction | Dose-dependent | RAW264.7 macrophages | [1] |

| In vivo (LPS-induced peritonitis) | Inflammatory Cell Infiltration | Significant Reduction | 0.001 - 10 mg/kg | Mice | [2] |

Experimental Protocols

Inhibition of Pro-inflammatory Mediators in RAW264.7 Macrophages

This protocol outlines the procedure to assess the anti-inflammatory effects of α-Spinasterol on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

-

Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of α-Spinasterol. After a pre-incubation period of 1-2 hours, cells are stimulated with LPS (1 µg/mL).

-

Incubation: The cells are incubated for 24 hours.

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to evaluate the anti-inflammatory activity of α-Spinasterol in an acute inflammation model.

-

Animal Model: Male Wistar rats (180-200 g) are used.

-

Treatment: α-Spinasterol is administered orally or intraperitoneally at various doses 30-60 minutes before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Signaling Pathway

α-Spinasterol exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.

Anti-cancer Properties

α-Spinasterol has demonstrated significant cytotoxic effects against various cancer cell lines, inducing apoptosis and causing cell cycle arrest.

Quantitative Data: Anti-cancer Activity

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| MCF-7 | Breast Cancer | MTT Assay | 1.18 µM | [3] |

| MDA-MB-231 | Breast Cancer | MTT Assay | 12.82 µM | [3] |

| SKOV-3 | Ovarian Cancer | MTT Assay | - | [4] |

| CACO-2 | Colon Cancer | Antiproliferative Assay | 60.0 nM | [5] |

| HeLa | Cervical Cancer | Cytotoxicity Assay | - | [6] |

| 2774 | Ovarian Cancer | Cytotoxicity Assay | - | [6] |

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of α-Spinasterol on cancer cells.

-

Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Treatment: Cells are treated with various concentrations of α-Spinasterol and incubated for 24, 48, and 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of α-Spinasterol that inhibits 50% of cell growth (IC50) is calculated.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This protocol is for the detection of apoptosis induced by α-Spinasterol.

-

Cell Treatment: Cells are treated with α-Spinasterol at its IC50 concentration for 24 hours.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is to determine the effect of α-Spinasterol on the cell cycle distribution.

-

Cell Treatment: Cells are treated with α-Spinasterol for 24 hours.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway

α-Spinasterol induces apoptosis in cancer cells through the upregulation of p53 and the pro-apoptotic protein Bax.

Anti-diabetic Properties

α-Spinasterol has shown promising anti-diabetic effects by enhancing glucose uptake in muscle cells and stimulating insulin secretion from pancreatic β-cells.

Quantitative Data: Anti-diabetic Activity

| Assay/Model | Target | Effect | Concentration/Dose | Cell Line/Animal Model | Reference |

| In vitro (Glomerular Mesangial Cells) | Cell Proliferation | Inhibition | IC50: 9.5 pmol/L | Rat Glomerular Mesangial Cells | |

| In vitro | α-glucosidase inhibition | Inhibition | IC50: 8.6 µg/mL | - | [7] |

| In vitro | Glucose Uptake | Increased | Dose-dependent | C2C12 myotubes | [8] |

| In vitro | Glucose-Stimulated Insulin Secretion (GSIS) | Increased | Dose-dependent | INS-1 pancreatic β-cells | [8] |

| In vivo (STZ-induced diabetic mice) | Serum Triglycerides | Significant Reduction | - | BALB/c mice | |

| In vivo (STZ-induced diabetic mice) | Urinary Protein Excretion | Significant Reduction | - | BALB/c mice |

Experimental Protocols

Glucose Uptake Assay in C2C12 Myotubes

This protocol measures the effect of α-Spinasterol on glucose uptake in skeletal muscle cells.

-

Cell Differentiation: C2C12 myoblasts are seeded and grown to confluence, then differentiated into myotubes by switching to a low-serum medium.

-

Serum Starvation: Differentiated myotubes are serum-starved for 2-4 hours.

-

Treatment: Cells are treated with various concentrations of α-Spinasterol for a specified period.

-

Glucose Uptake Measurement: Glucose uptake is measured using a fluorescent glucose analog, such as 2-NBDG. Cells are incubated with 2-NBDG, and the fluorescence intensity is measured using a fluorescence microplate reader.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells

This protocol assesses the effect of α-Spinasterol on insulin secretion from pancreatic β-cells.

-

Cell Culture: INS-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS.

-

Pre-incubation: Cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.

-

Stimulation: The pre-incubation buffer is replaced with a high-glucose buffer (e.g., 16.7 mM glucose) containing different concentrations of α-Spinasterol.

-

Incubation: Cells are incubated for 1-2 hours.

-

Insulin Measurement: The supernatant is collected, and the amount of secreted insulin is quantified using an insulin ELISA kit.

Streptozotocin (STZ)-Induced Diabetic Mouse Model

This in vivo model is used to evaluate the anti-diabetic effects of α-Spinasterol.

-

Induction of Diabetes: Diabetes is induced in mice (e.g., BALB/c) by a single intraperitoneal injection of STZ (e.g., 150-200 mg/kg).

-

Confirmation of Diabetes: Blood glucose levels are monitored, and mice with fasting blood glucose levels above 250 mg/dL are considered diabetic.

-

Treatment: Diabetic mice are treated orally with α-Spinasterol daily for several weeks.

-

Monitoring: Blood glucose levels, body weight, and other relevant parameters (e.g., serum triglycerides, urinary protein) are monitored throughout the study.

Signaling Pathway

α-Spinasterol enhances glucose uptake in muscle cells through the activation of the AMPK signaling pathway, leading to the translocation of GLUT4 to the cell membrane.

Lipid-Lowering Properties

Phytosterols, including α-Spinasterol, are known for their ability to lower cholesterol levels. They structurally resemble cholesterol and can compete with it for absorption in the intestine.

Experimental Protocols

In Vivo Cholesterol-Lowering Study

This protocol is designed to evaluate the lipid-lowering effects of α-Spinasterol in an animal model.

-

Animal Model: Animals such as rats or hamsters are fed a high-cholesterol diet to induce hyperlipidemia.

-

Treatment: The animals are then treated with α-Spinasterol, mixed with their diet, for several weeks.

-

Blood Sampling: Blood samples are collected at regular intervals.

-

Lipid Profile Analysis: Serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using enzymatic kits.

HMG-CoA Reductase Activity Assay

This in vitro assay determines if α-Spinasterol can directly inhibit the key enzyme in cholesterol synthesis.

-

Enzyme Source: Purified HMG-CoA reductase is used.

-

Assay Principle: The assay measures the rate of NADPH oxidation to NADP⁺, which is coupled to the reduction of HMG-CoA to mevalonate by HMG-CoA reductase. The decrease in NADPH is monitored spectrophotometrically at 340 nm.

-

Inhibition Assay: The enzyme activity is measured in the presence and absence of various concentrations of α-Spinasterol to determine its inhibitory potential.

Conclusion

α-Spinasterol is a promising natural compound with a wide range of pharmacological properties. Its demonstrated anti-inflammatory, anti-cancer, anti-diabetic, and lipid-lowering effects, supported by a growing body of scientific evidence, highlight its potential for the development of novel therapeutics and nutraceuticals. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers to further investigate the mechanisms of action and therapeutic applications of this versatile phytosterol. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile in humans.

References

- 1. nyrada.com [nyrada.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 6. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. vet.cornell.edu [vet.cornell.edu]

The Discovery and Isolation of α-Spinasterol from Impatiens glandulifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impatiens glandulifera Royle, commonly known as Himalayan Balsam, is an invasive plant species that has garnered phytochemical interest. Research has revealed that the roots of this plant are a rich source of the phytosterol α-spinasterol, a compound with known pharmacological potential. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of α-spinasterol from I. glandulifera. It details the experimental protocols for extraction and analysis, presents quantitative data in a structured format, and visualizes the isolation workflow and a relevant biological signaling pathway.

Introduction

α-Spinasterol is a stigmastane-type phytosterol found in various plant species. It has been the subject of numerous pharmacological studies, which have demonstrated its potential as an anti-diabetic, anti-inflammatory, and anti-cancer agent. The discovery of a high concentration of α-spinasterol in the roots of the readily available and widespread invasive species Impatiens glandulifera presents a significant opportunity for its sustainable sourcing and further investigation for drug development.

This document outlines the key findings from scientific literature, focusing on the work of Vrchotová et al., who identified α-spinasterol as the dominant substance in the hexane extract of freeze-dried I. glandulifera roots, with a concentration of approximately 1% by weight. The ease of its isolation, which involves simple crystallization from a concentrated extract, makes this plant a particularly attractive source.

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and quantification of α-spinasterol from the roots of Impatiens glandulifera.

Plant Material and Preparation

-

Collection: Roots of Impatiens glandulifera were collected from a specified location.

-

Preparation: The collected roots were thoroughly washed, frozen, and subsequently freeze-dried to remove moisture. The freeze-dried roots were then ground into a fine powder to increase the surface area for efficient extraction.

Extraction of α-Spinasterol

A simple and efficient solid-liquid extraction method is employed:

-

Sample Preparation: 100 mg of the freeze-dried, powdered root material is weighed into a 10 ml test tube.

-

Solvent Addition: 3 ml of n-hexane is added to the test tube.

-

Extraction: The mixture is shaken for 1 hour at room temperature in the dark to facilitate the extraction of lipophilic compounds, including α-spinasterol.

-

Centrifugation: The mixture is then centrifuged for 5 minutes at 3000 rpm to separate the solid plant material from the hexane extract.

-

Supernatant Collection: The clear supernatant containing the dissolved α-spinasterol is carefully collected.

Isolation and Purification

A notable characteristic of α-spinasterol in the hexane extract of I. glandulifera roots is its propensity to crystallize upon concentration:

-

Concentration: The collected hexane extract is concentrated, for example, by evaporation under a stream of nitrogen.

-

Crystallization: As the solvent evaporates, α-spinasterol precipitates out of the solution, forming tiny, needle-like crystals.[1]

-

Purification: The crystals can be further purified by recrystallization from a suitable solvent to achieve high purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For the identification and quantification of α-spinasterol, a GC-MS analysis is performed:

-

Sample Preparation for GC-MS:

-

The hexane extract is evaporated to a volume of 0.5 ml.

-

200 µL of this concentrated extract is transferred to a GC vial insert and dried completely under a stream of nitrogen.

-

The residue is redissolved in 50 µL of hexane.

-

8 µL of an internal standard solution (e.g., tetracosane at 50 µg/mL in hexane) is added.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A GC

-

Mass Spectrometer: Agilent 5975C MS

-

Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness)

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp 1: Increase to 250°C at a rate of 20°C/min, hold for 1 minute.

-

Ramp 2: Increase to 300°C at a rate of 10°C/min, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 ml/min.

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: 50–750 amu.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

For structural confirmation of the isolated α-spinasterol:

-

Sample Preparation: The purified crystalline solid is dissolved in deuterated chloroform (CDCl₃).

-

¹H-NMR Spectroscopy: The proton NMR spectrum is recorded on a suitable NMR spectrometer. The chemical shifts (δ) are reported in parts per million (ppm).

Data Presentation

The quantitative data for the characterization of α-spinasterol from Impatiens glandulifera is summarized in the following tables.

Table 1: Yield of α-Spinasterol

| Plant Part | Extraction Solvent | Yield of α-Spinasterol | Reference |

| Freeze-dried Roots | n-Hexane | ~ 1% by weight | Vrchotová et al. |

Table 2: GC-MS Retention Time

| Compound | Retention Time (minutes) | Reference |

| α-Spinasterol | Not explicitly stated, but identifiable in the chromatogram | Vrchotová et al. |

| Tetracosane (Internal Standard) | Not explicitly stated | Vrchotová et al. |

Table 3: ¹H-NMR Spectroscopic Data for α-Spinasterol in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) | Reference |

| H-22 | 5.16 | dd, J = 15.0, 8.9 Hz | Vrchotová et al. |

| H-7 | 5.15 | bm | Vrchotová et al. |

| H-23 | 5.02 | dd, J = 15.0, 8.9 Hz | Vrchotová et al. |

| H-3 | 3.57 | m | Vrchotová et al. |

| H-21 | 1.02 | d, J = 6.6 Hz | Vrchotová et al. |

| H-27 | 0.85 | d, J = 6.4 Hz | Vrchotová et al. |

| H-29 | 0.81 | t, J = 7.2 Hz | Vrchotová et al. |

| H-26 | 0.80 | d, J = 6.0 Hz | Vrchotová et al. |

| H-19 | 0.79 | s | Vrchotová et al. |

| H-18 | 0.55 | s | Vrchotová et al. |

Visualization of Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway associated with the biological activity of α-spinasterol.

Experimental Workflow

Caption: Experimental workflow for the isolation and analysis of α-spinasterol.

α-Spinasterol and the IRS-1/AMPK/GLUT-4 Signaling Pathway in Muscle Cells

Caption: α-Spinasterol mediated glucose uptake via the IRS-1/AMPK/GLUT-4 pathway.

Conclusion

Impatiens glandulifera has been identified as a valuable and easily accessible source of α-spinasterol. The straightforward extraction and isolation protocol, coupled with the high yield, makes it an excellent candidate for the large-scale production of this pharmacologically active phytosterol. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of α-spinasterol derived from this common invasive plant. The elucidation of its activity on cellular signaling pathways, such as the IRS-1/AMPK/GLUT-4 pathway, underscores its promise in the development of novel therapeutics for metabolic disorders.

References

The Solubility Profile of α-Spinasterol: A Technical Guide for Researchers

Introduction: Alpha-spinasterol, a prominent phytosterol found in various plant species, is gaining significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and neuroprotective properties. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility in different organic solvents is paramount for effective extraction, purification, formulation, and in vitro/in vivo studies. This technical guide provides an in-depth overview of the solubility of α-spinasterol in ethanol and other common organic solvents, complete with quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways.

Quantitative Solubility Data

The solubility of α-spinasterol varies across different organic solvents, a critical consideration for experimental design. The following table summarizes the available quantitative and qualitative solubility data for α-spinasterol. It is important to note that comprehensive quantitative data remains limited in the scientific literature, and some of the cited values are based on information for structurally similar phytosterols or qualitative descriptions.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of α-Spinasterol | Temperature (°C) | Citation |

| Ethanol | C₂H₅OH | 46.07 | 2 mg/mL | Not Specified (warmed) | [1] |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2 mg/mL | 60 (with sonication and heating) | [2] |

| Chloroform | CHCl₃ | 119.38 | Soluble | Not Specified | [1] |

| Petroleum Ether | Mixture | Variable | Soluble | Not Specified | [1] |

| Methanol | CH₃OH | 32.04 | Slightly Soluble (with heating) | Not Specified | [3] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Slightly Soluble (with heating) | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Insoluble/Soluble* | Not Specified | [4][5][6] |

| Acetone | C₃H₆O | 58.08 | Data not available | - | |

| Hexane | C₆H₁₄ | 86.18 | Data not available | - |

*Note on DMSO solubility: There is conflicting information regarding the solubility of α-spinasterol in DMSO. While one source indicates insolubility[4], others list it as a potential solvent[5][6]. Researchers should exercise caution and perform preliminary solubility tests before preparing stock solutions with DMSO.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research. The following are detailed methodologies for two common experimental protocols used to determine the solubility of phytosterols like α-spinasterol in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent. It relies on the direct measurement of the mass of the solute that can dissolve in a specific volume of the solvent to form a saturated solution.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of α-spinasterol to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking water bath or a magnetic stirrer can be used for this purpose.

-

After equilibration, allow the undissolved solid to settle.

-

-

Separation of the Saturated Solution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-calibrated pipette. It is crucial to avoid disturbing the undissolved solid.

-

Alternatively, the solution can be filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the known volume of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a vial).

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the α-spinasterol.

-

Once the solvent is fully evaporated, place the container with the dried α-spinasterol residue in a desiccator to cool to room temperature and prevent moisture absorption.

-

Weigh the container with the dried residue accurately.

-

-

Calculation of Solubility:

-

The mass of the dissolved α-spinasterol is the final weight of the container with the residue minus the initial weight of the empty container.

-

Solubility is then calculated as the mass of the dissolved α-spinasterol divided by the volume of the solvent used. The result is typically expressed in mg/mL or g/L.

-

UV-Vis Spectrophotometry with Liebermann-Burchard Reagent

This colorimetric method is suitable for the quantification of sterols. The Liebermann-Burchard (L-B) reagent reacts with sterols to produce a colored complex, the absorbance of which can be measured using a UV-Vis spectrophotometer. The concentration, and thus the solubility, can be determined by comparing the absorbance to a standard curve.

Methodology:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in step 1 of the Gravimetric Method to prepare a saturated solution of α-spinasterol in the chosen solvent.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of α-spinasterol of known concentrations in the same organic solvent.

-

To a specific volume of each standard solution, add the Liebermann-Burchard reagent (a mixture of acetic anhydride and concentrated sulfuric acid). The reaction should be carried out in a controlled environment, typically on ice, due to its exothermic nature.

-

Allow the color to develop for a specific period.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is typically around 625 nm for the L-B reaction with phytosterols[7].

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis:

-

Take a known volume of the clear supernatant from the saturated solution and dilute it appropriately with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Add the Liebermann-Burchard reagent to the diluted sample under the same conditions as the standards.

-

Measure the absorbance of the sample at the λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of α-spinasterol in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of α-spinasterol in the solvent.

-

Signaling Pathways and Experimental Workflows

α-Spinasterol exerts its biological effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for designing targeted drug development strategies.

Anti-Inflammatory Signaling Pathway of α-Spinasterol

α-Spinasterol has been shown to possess significant anti-inflammatory properties. One of the key mechanisms involves the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2/HO-1 pathway.

Caption: α-Spinasterol's anti-inflammatory mechanism.

Insulin Signaling Pathway Enhancement by α-Spinasterol

α-Spinasterol has demonstrated potential in managing diabetes by enhancing insulin signaling, leading to increased glucose uptake in cells. This involves the activation of key proteins in the insulin signaling cascade.

Caption: α-Spinasterol enhances insulin-mediated glucose uptake.

Experimental Workflow for α-Spinasterol Isolation and Analysis

The following diagram outlines a typical experimental workflow for the isolation, purification, and analysis of α-spinasterol from a plant source.

Caption: Isolation and analysis of α-spinasterol.

Conclusion

This technical guide provides a consolidated resource on the solubility of α-spinasterol in ethanol and other organic solvents, offering valuable data and methodologies for researchers. While quantitative solubility data for α-spinasterol is not exhaustive, the information presented herein serves as a practical starting point for experimental design. The elucidation of its involvement in key signaling pathways further underscores its therapeutic potential and provides a roadmap for future research in drug discovery and development. As interest in α-spinasterol continues to grow, further studies to expand its solubility profile will be invaluable to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. A-SPINASTEROL | 481-18-5 [chemicalbook.com]

- 4. α-Spinasterol | COX | Antibacterial | TRP/TRPV Channel | TargetMol [targetmol.com]

- 5. aobious.com [aobious.com]

- 6. theclinivex.com [theclinivex.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Alpha-Spinasterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-spinasterol, a naturally occurring phytosterol found in various plant species, has emerged as a promising bioactive compound with a wide spectrum of pharmacological activities. Extensive research has demonstrated its potential therapeutic applications in inflammatory diseases, diabetes, cancer, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the diverse effects of this compound. It delves into the specific signaling pathways modulated by this compound, supported by quantitative data from key experimental studies. Detailed experimental protocols for assays crucial to understanding its mechanism of action are provided, along with visualizations of the intricate signaling cascades. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Anti-inflammatory Mechanism of Action

This compound exhibits potent anti-inflammatory properties through a multi-pronged approach, targeting key inflammatory mediators and signaling pathways. Its mechanisms include the direct inhibition of pro-inflammatory enzymes, antagonism of a key pain receptor, and modulation of intracellular signaling cascades that regulate the expression of inflammatory genes.

Inhibition of Cyclooxygenase (COX) Enzymes

This compound has been shown to directly inhibit the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] These enzymes are pivotal in the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.

Quantitative Data: COX Inhibition

| Enzyme | This compound Concentration | % Inhibition | IC50 Value | Reference |

| COX-1 | 30 µM | 45.2 ± 5.3 | 34.9 µM | [2] |

| COX-2 | 30 µM | 55.8 ± 4.1 | 26.8 µM | [2] |

Antagonism of Transient Receptor Potential Vanilloid 1 (TRPV1)

This compound acts as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain perception and neurogenic inflammation.[3][4] By blocking the activation of TRPV1, this compound can alleviate inflammatory pain.

Quantitative Data: TRPV1 Antagonism in a Model of Inflammatory Pain

| Treatment | Dose | Paw Withdrawal Threshold (g) | % Inhibition of Hyperalgesia | Reference |

| Vehicle | - | 1.5 ± 0.2 | - | [4] |

| This compound | 0.3 mg/kg | 3.8 ± 0.4 | 72.8 ± 17.8 | [4] |

Modulation of NF-κB and MAPK Signaling Pathways

A significant aspect of this compound's anti-inflammatory effect lies in its ability to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6] These pathways are central to the transcriptional regulation of a vast array of pro-inflammatory genes, including those encoding cytokines and chemokines. This compound has been observed to inhibit the phosphorylation of key proteins in these pathways, such as IκBα and p38 MAPK, thereby preventing the nuclear translocation of NF-κB and subsequent gene expression.[5][6]

Quantitative Data: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

| Cytokine | This compound Concentration (µg/mL) | % Inhibition | Reference |

| TNF-α | 5 | ~50% | [7] |

| IL-6 | 5 | ~60% | [7] |

| IL-1β | 5 | ~55% | [7] |

Signaling Pathway Diagram: Anti-inflammatory Action

References

- 1. α-Spinasterol: a COX inhibitor and a transient receptor potential vanilloid 1 antagonist presents an antinociceptive effect in clinically relevant models of pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α‐Spinasterol: a COX inhibitor and a transient receptor potential vanilloid 1 antagonist presents an antinociceptive effect in clinically relevant models of pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Involvement of TRPV1 and the efficacy of α-spinasterol on experimental fibromyalgia symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of a spinasterol glycoside on lipopolysaccharide-induced production of nitric oxide and proinflammatory cytokines via down-regulating MAP kinase pathways and NF-κB activation in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Extraction of α-Spinasterol from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Spinasterol is a phytosterol found in a variety of plant sources, including spinach, cucumber, pumpkin seeds, and species of the Amaranthus genus.[1][2][3] It is a bioactive compound with several pharmacological properties, including anti-diabetic, anti-inflammatory, and neuroprotective activities, making it a compound of interest for nutraceutical and pharmaceutical applications.[2][3] This document provides a detailed protocol for the extraction, isolation, and purification of α-spinasterol from plant materials.

Experimental Protocols

This section outlines a general and widely applicable protocol for the extraction of α-spinasterol from dried plant material. The primary steps involve solvent extraction to isolate the lipid fraction, followed by saponification to remove fatty acids and esters, and subsequent purification of the target compound.

1. Materials and Reagents

-

Dried and powdered plant material (e.g., stems of Amaranthus spinosus)

-

Petroleum ether (40-60°C) or n-hexane

-

Ethyl acetate

-

Methanol

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Dichloromethane

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate mixtures)

-

Standard α-spinasterol for analytical comparison

2. Equipment

-

Soxhlet apparatus

-

Rotary evaporator

-

Reflux condenser

-

Separatory funnel

-

Glass chromatography column

-

Heating mantle

-

pH meter or pH paper

-

Analytical balance

-

Glassware (beakers, flasks, etc.)

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

3. Extraction and Saponification Protocol

This protocol is a composite of established methods for phytosterol extraction.[4][5][6]

Step 1: Solvent Extraction (Soxhlet Method)

-

Accurately weigh a known amount of dried and powdered plant material (e.g., 125 g of Amaranthus spinosus stems).[4]

-

Place the powdered material in a cellulose thimble and insert it into the main chamber of the Soxhlet apparatus.

-

Fill the distilling flask with a suitable non-polar solvent, such as petroleum ether (40-60°C) or n-hexane. The solvent volume should be approximately 2.5 to 3 times the volume of the Soxhlet extractor.

-

Assemble the Soxhlet apparatus and heat the solvent using a heating mantle. Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, concentrate the petroleum ether extract using a rotary evaporator to obtain a crude lipid extract.[4] For more exhaustive extraction, the plant material can be subsequently extracted with a more polar solvent like ethyl acetate.[4]

Step 2: Saponification

Saponification is performed to hydrolyze fatty acid esters, liberating the free sterols.[5]

-

Take a known amount of the crude petroleum ether extract (e.g., 500 mg).[4]

-

Dissolve the extract in a minimal amount of a suitable solvent like ethanol.

-

Prepare a solution of 0.5 M potassium hydroxide (KOH) in methanol.[4]

-

Add the methanolic KOH solution to the dissolved extract (e.g., 10 ml).[4]

-

Reflux the mixture for 1-2 hours with constant stirring. The reaction is complete when no more oily drops are visible.

-

After cooling, add an equal volume of distilled water to the mixture.

Step 3: Extraction of the Unsaponifiable Matter

-

Transfer the saponified mixture to a separatory funnel.

-

Extract the unsaponifiable matter (which contains the phytosterols) three times with a non-polar solvent like petroleum ether or n-hexane.

-

Combine the organic layers and wash them with distilled water until the washings are neutral to pH.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator to yield the crude unsaponifiable matter containing α-spinasterol.

4. Purification Protocol (Column Chromatography)

Further purification of the crude extract is necessary to isolate α-spinasterol.

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass chromatography column.

-

Dissolve the crude unsaponifiable matter in a minimal amount of the initial mobile phase solvent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC) by comparing with a standard of α-spinasterol.

-

Combine the fractions containing pure α-spinasterol and evaporate the solvent to obtain the crystalline compound.

5. Alternative and Advanced Extraction Methods

While the Soxhlet and saponification method is robust, other techniques can offer advantages in terms of speed, efficiency, and reduced solvent consumption.

-

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.[7]

-

Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to a rapid extraction process.[5]

-

Supercritical Fluid Extraction (SCFE): This technique utilizes supercritical CO2 as a solvent, which is non-toxic and can be easily removed, offering a "green" alternative to organic solvents.[8]

Data Presentation

The yield of α-spinasterol can vary significantly depending on the plant source and the extraction method employed. The following table summarizes some reported data for total phytosterols and specific sterols from various plant materials.

| Plant Material | Extraction Method | Compound(s) | Yield | Reference |

| Amaranthus spinosus stems | Soxhlet with petroleum ether, followed by saponification | α-Spinasterol | Not explicitly quantified in the abstract | [4][6] |

| Himalayan Walnuts | Ultrasonic-Assisted Extraction with n-hexane | β-sitosterol | 441.63 mg/kg | [7] |

| Pumpkin Seeds | Ultrasonic-Assisted Extraction with hexane | Total Phytosterols | 2017.5 mg/100 mL of oil | [7] |

| Almonds | Pressurized Liquid Extraction with methanol | β-sitosterol | 1.16 ± 0.15 mg/g | [7] |

| Niger Seed Oil | Saponification followed by Liquid-Liquid Extraction with n-hexane | Total Phytosterols | 0.96 ± 0.02 mg/g of oil | [5] |

| Masson Pine Tall Oil | Saponification, extraction, and crystallization | β-sitosterol | 0.53% (overall yield with 92% purity) | [5] |

Visualization

Experimental Workflow for α-Spinasterol Extraction and Purification

Caption: Workflow for α-Spinasterol Extraction.

Signaling Pathway (Illustrative - α-Spinasterol's Anti-inflammatory Action)

While the primary request is for an extraction protocol, understanding the mechanism of action is crucial for drug development professionals. α-spinasterol has been shown to exhibit anti-inflammatory properties, in part by modulating the NF-κB signaling pathway.

Caption: Inhibition of NF-κB Pathway by α-Spinasterol.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. redalyc.org [redalyc.org]

- 5. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]

- 8. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of α-Spinasterol using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of α-spinasterol in various sample matrices, such as plant extracts and pharmaceutical formulations. The described protocol utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible method for researchers, scientists, and drug development professionals. This document provides a comprehensive experimental protocol, including sample preparation, and summarizes the expected validation parameters.

Introduction

α-Spinasterol is a phytosterol found in a variety of plant sources, including spinach, argan oil, and various medicinal plants. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including anti-inflammatory, anti-diabetic, and neuroprotective effects. Accurate and precise quantification of α-spinasterol is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of phytosterols due to its high resolution, sensitivity, and specificity.

This application note provides a detailed protocol for the quantification of α-spinasterol using a reversed-phase HPLC method with UV detection. The method is based on established principles for the analysis of phytosterols and is suitable for routine quality control and research purposes.

Experimental

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Reagents: Potassium hydroxide, ethanol, n-hexane, and α-spinasterol reference standard (≥98% purity).

-

Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, pipettes, and a rotary evaporator or nitrogen evaporator.

Chromatographic Conditions

A generalized isocratic HPLC method for the analysis of phytosterols is presented below. Method optimization may be required depending on the specific sample matrix and available instrumentation.

-

Mobile Phase: A mixture of acetonitrile and methanol (e.g., 85:15 v/v) is a common mobile phase for phytosterol separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

Detection Wavelength: Phytosterols like α-spinasterol lack a strong chromophore and are typically detected at low UV wavelengths, such as 205 nm or 210 nm.[1]

Preparation of Standard Solutions

A stock solution of α-spinasterol is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent, such as methanol or a mixture of the mobile phase. A series of working standard solutions are then prepared by serial dilution of the stock solution to construct a calibration curve.

Sample Preparation

The sample preparation procedure aims to extract α-spinasterol from the matrix and remove interfering substances. For many biological samples, a saponification step is necessary to hydrolyze sterol esters.

-

Saponification (for esterified samples):

-

Accurately weigh the sample and add an ethanolic potassium hydroxide solution.

-

Reflux the mixture (e.g., at 70-80 °C for 1 hour) to hydrolyze the sterol esters.

-

Cool the mixture to room temperature.

-

-

Extraction:

-

Perform a liquid-liquid extraction of the saponified mixture with a non-polar solvent like n-hexane.

-

Collect the organic layer containing the unsaponifiable matter, which includes α-spinasterol.

-

Wash the organic layer with water to remove any remaining alkali.

-

-

Drying and Reconstitution:

-

Evaporate the organic solvent to dryness using a rotary evaporator or a stream of nitrogen.

-

Reconstitute the dried residue in a known volume of the mobile phase or a suitable solvent.

-

-

Filtration:

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

-

Method Validation Parameters (Representative Data)

The following table summarizes typical validation parameters for the HPLC quantification of phytosterols. These values are based on published data for similar compounds and should be established for α-spinasterol during method validation in a specific laboratory.

| Validation Parameter | Typical Performance |

| Linearity (R²) | > 0.998[2] |

| Linear Range | 1 - 500 µg/mL[3] |

| Limit of Detection (LOD) | 0.3 - 9.3 µg/mL[4] |

| Limit of Quantification (LOQ) | 1.0 - 28.1 µg/mL[4] |

| Accuracy (% Recovery) | 95 - 105%[1] |

| Precision (%RSD) | < 2%[3] |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the quantification of α-spinasterol.

Caption: Logical relationship of HPLC method development and validation.

Conclusion